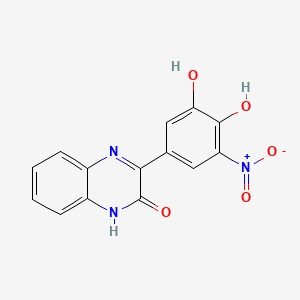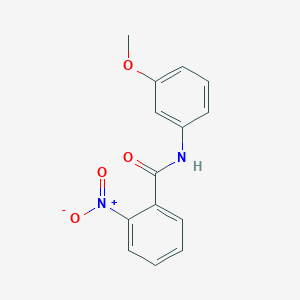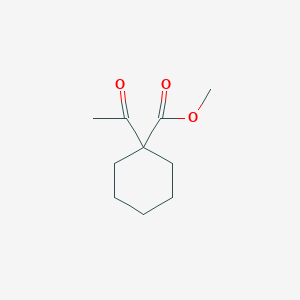
2-Nitro-5-(pyrimidin-2-ylthio)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-5-(pyrimidin-2-ylthio)aniline is a chemical compound that belongs to the class of aromatic amines It features a nitro group (-NO2) and a pyrimidinylsulfanyl group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(pyrimidin-2-ylthio)aniline typically involves the introduction of the nitro group and the pyrimidinylsulfanyl group onto the aniline ring. One common method involves the nitration of 5-[(pyrimidin-2-yl)sulfanyl]aniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-5-(pyrimidin-2-ylthio)aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the pyrimidinylsulfanyl group can be replaced by other functional groups.
Oxidation: The aniline ring can be oxidized to form quinonoid structures using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Reduction: 2-Amino-5-[(pyrimidin-2-yl)sulfanyl]aniline.
Oxidation: Quinonoid derivatives.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
2-Nitro-5-(pyrimidin-2-ylthio)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Nitro-5-(pyrimidin-2-ylthio)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrimidinylsulfanyl group may also contribute to the compound’s activity by interacting with specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitroaniline: Lacks the pyrimidinylsulfanyl group, making it less versatile in terms of chemical reactivity.
5-[(Pyrimidin-2-yl)sulfanyl]aniline: Lacks the nitro group, which reduces its potential biological activity.
2-Amino-5-[(pyrimidin-2-yl)sulfanyl]aniline: The reduced form of the compound, which may have different biological properties.
Uniqueness
2-Nitro-5-(pyrimidin-2-ylthio)aniline is unique due to the presence of both the nitro group and the pyrimidinylsulfanyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
55564-33-5 |
|---|---|
Formule moléculaire |
C10H8N4O2S |
Poids moléculaire |
248.26 g/mol |
Nom IUPAC |
2-nitro-5-pyrimidin-2-ylsulfanylaniline |
InChI |
InChI=1S/C10H8N4O2S/c11-8-6-7(2-3-9(8)14(15)16)17-10-12-4-1-5-13-10/h1-6H,11H2 |
Clé InChI |
IIMLZJUQKRJELH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B8724199.png)





![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B8724267.png)


![Spiro[chromene-2,4'-piperidine]](/img/structure/B8724282.png)
